Molecular weight and formula of 3-Chloro-6-(chloromethyl)quinoline
Molecular weight and formula of 3-Chloro-6-(chloromethyl)quinoline
[1][2]
Executive Summary
3-Chloro-6-(chloromethyl)quinoline is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., for plasma kallikrein and c-Met pathways). Its value lies in its dual-electrophilic nature : it possesses a highly reactive benzylic chloride at the C6 position and a stable, yet functionalizable, aryl chloride at the C3 position. This structural dichotomy allows medicinal chemists to sequentially build complex molecular architectures—using the C6 position for rapid "warhead" attachment or scaffold linking, and the C3 position for late-stage cross-coupling to tune potency and solubility.
Physicochemical Profile
| Property | Data |
| Chemical Name | 3-Chloro-6-(chloromethyl)quinoline |
| Molecular Formula | |
| Molecular Weight | 212.08 g/mol |
| Physical State | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1] |
| CAS Registry Number | Not widely listed as a commodity; often cited as an intermediate in patents (e.g., WO2018011628A1). |
| Key Functional Groups | • Quinoline Nitrogen ( |
Synthetic Methodology
The synthesis of 3-Chloro-6-(chloromethyl)quinoline typically proceeds via the functionalization of a 3-chloro-6-methylquinoline precursor. The core challenge is achieving selective chlorination of the methyl group without over-chlorinating the ring or the benzylic position (forming the dichloromethyl analog).
Core Protocol: Radical Halogenation (Wohl-Ziegler Reaction)
Reaction Type: Free-radical substitution (
Step-by-Step Workflow:
-
Reagents: Suspend 3-chloro-6-methylquinoline (1.0 eq) in anhydrous carbon tetrachloride (
) or trifluoromethylbenzene (alternative solvent). -
Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.05 eq). Avoid large excesses to prevent gem-dichlorination.
-
Initiator: Add AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).
-
Activation: Reflux the mixture (approx. 80°C) under an inert atmosphere (
) for 3–6 hours. Monitor via TLC/LC-MS for the disappearance of the starting methyl compound. -
Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography (eluting with Hexane:EtOAc) to isolate the mono-chlorinated product.
Synthesis Diagram
Caption: Radical halogenation pathway transforming the methyl precursor into the chloromethyl target via NCS/AIBN.
Reactivity & Applications in Drug Discovery
The molecule acts as a bifunctional scaffold. Understanding the reactivity difference between the C6-Chloromethyl and C3-Chloro sites is critical for designing synthetic routes.
A. C6-Chloromethyl: The "Soft" Electrophile
-
Reactivity: High. Subject to
displacement. -
Mechanism: The quinoline ring acts as an electron-withdrawing group, activating the benzylic carbon.
-
Application: Used to attach the scaffold to amines, thiols, or phenoxides.
-
Example: Reaction with 1,2,3-triazoles or pyrrolo[2,3-d]pyrimidines (as seen in patent WO2018011628A1) to create kinase inhibitor cores.
-
Conditions:
or in DMF/Acetone at RT to 60°C.
-
B. C3-Chloro: The "Hard" Electrophile
-
Reactivity: Low to Moderate. Resistant to simple nucleophilic substitution (
) due to the position relative to nitrogen (meta-like). -
Mechanism: Requires Oxidative Addition via Transition Metal Catalysis.
-
Application: Used for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Example: Coupling with aryl boronic acids to extend the aromatic system.
-
Reactivity Logic Map
Caption: Divergent reactivity profile allowing sequential functionalization at C6 (substitution) and C3 (cross-coupling).
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
-
1H NMR (DMSO-d6/CDCl3):
-
Benzylic Protons: A distinct singlet integrating to 2H around
4.7 – 4.9 ppm ( ). -
Aromatic Region:
-
H2: Singlet (or fine doublet) around
8.8 ppm (deshielded by N and Cl). -
H4: Singlet around
8.2 ppm . -
H5/H7/H8: Multiplets in the
7.5 – 8.1 ppm range.
-
-
-
Mass Spectrometry (LC-MS):
-
Parent Ion:
at m/z ~212/214 (characteristic 3:1 Chlorine isotope pattern for the monochloro, but here we have two chlorines). -
Isotope Pattern: With two Cl atoms (
and ), expect a pattern of M (100%), M+2 (64%), M+4 (10%) . -
Note: The M+H peak will be ~212 (using
).
-
Safety & Handling
Hazard Class: Alkylating Agent / Lachrymator.
-
Risk: The chloromethyl group makes this compound a potent alkylating agent, capable of reacting with DNA bases. It is potentially mutagenic and carcinogenic .
-
Handling:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the benzylic chloride before disposal.
-
-
Storage: Store under inert gas (
or Ar) at 2–8°C to prevent hydrolysis (conversion to the alcohol) or oxidative degradation.
References
-
Patent: Therapeutic Inhibitory Compounds. WO2018011628A1. (2018). Describes the use of 3-chloro-6-(chloromethyl)quinoline as an intermediate in the synthesis of plasma kallikrein inhibitors.
-
Patent: Heterocyclic Derivative Compounds and Methods of Use. US 10,266,515 B2. (2019). Details the coupling of chloromethyl quinolines with nitrogen heterocycles.
-
Literature: Synthesis of Quinolines. Organic Chemistry Portal. (General reference for quinoline ring construction and functionalization).
